molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

Cat. No.: B1670194
CAS No.: 520-45-6
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Description

Dehydroacetic Acid, also known as 3-Acetyl-6-methyl-2H-pyran-2,4 (3H)-dione, is a synthetic preservative that is frequently used in cosmetic products . It operates as a kind of cosmetic patrol guard, warding off the growth of yeast, mold, and bacteria in products to prolong their shelf-life .


Synthesis Analysis

This compound is typically synthesized by the base-catalyzed dimerization of diketene . A study on the synthesis of this compound with N, C-Nucleophiles has been conducted, which involved the reaction of enaminone of this compound with N and C-nucleophiles .


Molecular Structure Analysis

The molecular formula of this compound is C8H8O4 . Its molecular weight is 168.1467 . The IUPAC Standard InChI is InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 .


Chemical Reactions Analysis

John Norman Collie discovered a set of reactions while establishing the structure of this compound. On boiling this compound with Ba(OH)2 and its subsequent work up with acid, Collie obtained a phenol, orcinol .


Physical and Chemical Properties Analysis

This compound is an odorless, colorless to white crystalline powder . It is almost insoluble in water and moderately soluble in most organic solvents . The density of this compound is 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activities

Dehydroacetic acid has been used as a base for synthesizing enamine derivatives to enhance antibacterial activities. A study by Baldwin et al. (2017) synthesized a series of enamine derivatives from this compound, demonstrating improved antibacterial activity against Escherichia coli and Staphylococcus aureus compared to this compound alone. Derivative 4d showed potent inhibitory effects on S. aureus, while derivative 4b exhibited broad-spectrum activity against E. coli, highlighting its potential in developing more effective antibacterial agents (Baldwin et al., 2017).

Reactivity in Organic Synthesis

This compound serves as a reactive organic compound in the synthesis of various heterocyclic ring systems. Fadda and Elattar (2016) reported on its reactivity, showing that it can react with primary amines and aldehydes to form diverse heterocyclic compounds such as bispyran, pyrazole, and benzodiazepines. This versatility underscores this compound's significance in organic chemistry, providing a pathway to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Fadda & Elattar, 2016).

Metal Complex Formation

This compound also acts as a ligand, forming complexes with various metals which have implications in biological and catalytic applications. Satish (2017) discussed the importance of DHA-metal complexes, elaborating on their mechanisms and applications in biology and chemistry. The ability to form complexes with metals like Fe, Cu, Pt, and Zn adds to the utility of this compound in designing metal-organic frameworks and catalysts for chemical reactions (Satish, 2017).

Photoreactivities and Antiseptic Uses

Izawa et al. (2018) explored the photoreactivities of this compound and its sodium salt, used as antiseptics in cosmetics. The study revealed that this compound could induce photoisomerization and photoepoxidation, affecting compounds like aldrin and dieldrin under artificial and sunlight exposure. This photoreactivity suggests potential environmental and safety considerations when using this compound in products exposed to light (Izawa et al., 2018).

Applications in Food Safety

Scordino et al. (2018) reported on the occurrence of this compound in cheese and cheese coatings in Italy, highlighting its use as an antimicrobial substance. Despite its effectiveness in preventing microbial growth, its use in food products raises regulatory and safety questions. This study underscores the need for careful consideration and regulation of this compound in food preservation (Scordino et al., 2018).

Safety and Hazards

Dehydroacetic Acid is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Some individuals may experience skin irritation or allergic reactions when exposed to high concentrations of the substance .

Future Directions

Dehydroacetic acid and its derivatives find many interesting applications in the synthesis of various heterocyclic compounds of potential biological interest . It has several industrial applications and is used as a fungicide, bactericide, food preservative, plasticizer in synthetic resins, and an antienzyme in toothpastes .

Mechanism of Action

Target of Action

Dehydroacetic acid (DHAA) is an organic compound that has several industrial applications . It is primarily used as a fungicide and bactericide . The primary targets of DHAA are therefore fungi and bacteria, where it acts to inhibit their growth .

Mode of Action

The mode of action of DHAA is related to its ability to disrupt the normal functioning of microbial cells. It has been suggested that DHAA exerts its antimicrobial effects through the chelation of calcium and the permeabilization of the fungal cell plasma membrane, leading to oxidative stress .

Biochemical Pathways

It has been suggested that dhaa may interfere with the polyketide pathway . This pathway is involved in the biosynthesis of a wide range of secondary metabolites in various organisms, including fungi and bacteria . Disruption of this pathway could potentially lead to a decrease in the production of these metabolites, affecting the growth and survival of the microorganisms.

Pharmacokinetics

A study on a novel pogostone analogue, dha-10, synthesized with dhaa as the starting material, showed that dha-10 was eliminated rapidly in rat plasma with half-lives of approximately 339 ± 05 hours after single oral doses . The oral bioavailability of DHA-10 was 69.09 ± 3.9%

Result of Action

The molecular and cellular effects of DHAA’s action primarily involve the disruption of normal microbial cell functioning. By chelating calcium and permeabilizing the cell plasma membrane, DHAA induces oxidative stress in the microbial cells . This can lead to cell death, thereby inhibiting the growth of the microorganisms.

Action Environment

The efficacy and stability of DHAA can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of DHAA . Additionally, the presence of other substances, such as cosmetic preservatives, can also influence the dynamics of the skin resident microflora, potentially affecting the action of DHAA . Furthermore, the frequency of use of both Sodium Dehydroacetate and this compound have significantly increased according to 2023 FDA VCRP data .

Biochemical Analysis

Biochemical Properties

Dehydroacetic acid plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, inhibiting their activity to prevent the growth of fungi and bacteria. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of cell wall components in microorganisms, thereby exerting its antimicrobial effects . Additionally, it can interact with proteins by forming complexes that disrupt their normal function, further contributing to its preservative properties .

Cellular Effects

This compound influences various cellular processes, primarily by inhibiting microbial growth. In cells, it can affect cell signaling pathways and gene expression related to stress responses and antimicrobial resistance. For example, this compound can induce the expression of genes involved in detoxification processes, helping cells to mitigate its effects . It also impacts cellular metabolism by interfering with the normal function of metabolic enzymes, leading to reduced energy production and growth inhibition in microorganisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and antimicrobial resistance . Additionally, it can cause structural changes in proteins, disrupting their normal function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Over time, its antimicrobial efficacy may decrease due to degradation or interaction with other compounds in the environment . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to adaptive responses in microorganisms, such as the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, this compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to less toxic metabolites. These metabolites can then be further processed and excreted from the body . The compound can also affect metabolic flux by inhibiting key enzymes in central metabolic pathways, leading to altered levels of metabolites and reduced cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by factors such as pH, temperature, and the presence of other compounds .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular metabolism and protein function . The subcellular localization of this compound can also affect its activity and stability, influencing its overall efficacy as an antimicrobial agent .

Properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
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Flash Point

157 °C; 315 °F (OPEN CUP)
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
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Vapor Density

5.8 (AIR= 1)
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Vapor Pressure

1.9 MM HG AT 100 °C
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Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS No.

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Melting Point

109-111 °C (SUBLIMES)
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Synthesis routes and methods

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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